Product packaging for 2-Fluorobenzyl isothiocyanate(Cat. No.:CAS No. 64382-80-5)

2-Fluorobenzyl isothiocyanate

Cat. No.: B1295478
CAS No.: 64382-80-5
M. Wt: 167.21 g/mol
InChI Key: HHJNPMOABDDXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isothiocyanates in Drug Discovery and Development

Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds recognized for their significant potential in drug discovery. rjpharmacognosy.irnih.gov They are largely responsible for the pungent flavor of cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and mustard, where they are stored as stable precursors called glucosinolates. rjpharmacognosy.irmdpi.com Enzymatic hydrolysis of glucosinolates releases the reactive ITCs. rjpharmacognosy.ir

The biomedical importance of isothiocyanates stems from their wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. rjpharmacognosy.irnih.govfoodandnutritionjournal.org Numerous studies have demonstrated that ITCs can inhibit the growth of various cancer cells and may reduce the risk of certain cancers. nih.gov Their mechanisms of action are multifaceted; they are known to modulate key cellular pathways involved in carcinogenesis and cell survival. nih.govnih.gov For instance, ITCs can inhibit Phase I metabolic enzymes that activate carcinogens and, concurrently, induce Phase II detoxification enzymes, such as glutathione (B108866) S-transferases, which promote the excretion of harmful substances. mdpi.com

Furthermore, isothiocyanates can trigger apoptosis (programmed cell death) in cancer cells and interfere with inflammatory processes and cell cycle progression. nih.gov The ability of ITCs to target multiple pathways makes them promising candidates for the development of new therapeutic agents. nih.govnih.gov Compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are among the most extensively studied natural isothiocyanates for their chemopreventive activities. nih.gov

Overview of Fluorinated Compounds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely used and powerful strategy in modern medicinal chemistry. bohrium.comtandfonline.com Although once rare, fluorinated compounds are now routinely synthesized in pharmaceutical research, and a significant number of marketed drugs contain fluorine. bohrium.comrsc.org The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to impart profound changes in the biological and physical properties of a parent molecule, often without significantly increasing its size. tandfonline.com

One of the most common reasons for introducing fluorine is to enhance a drug's metabolic stability. bohrium.comtandfonline.com By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. bohrium.com

Fluorine can also modulate a molecule's physicochemical properties. bohrium.com It can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to cross biological membranes. bohrium.com The introduction of fluorine can also influence a molecule's conformation and lipophilicity, which are critical for its interaction with biological targets. bohrium.com Furthermore, fluorine atoms can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. bohrium.comtandfonline.com This strategic use of fluorine has been instrumental in the development of numerous successful drugs across various therapeutic areas. tandfonline.comscispace.com

Chemical and Physical Properties of 2-Fluorobenzyl Isothiocyanate

The following table summarizes key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name 1-fluoro-2-(isothiocyanatomethyl)benzene
CAS Number 64382-80-5 fluorochem.co.uk
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol chemeo.com
Appearance Clear, colorless to pale yellow liquid fluorochem.co.ukgeorganics.sk
Odor Pungent
Boiling Point 130 °C at 10 mmHg fluorochem.co.uk
Density 1.22 g/cm³ fluorochem.co.uk
Solubility Soluble in organic solvents cymitquimica.com

Reported Biological Activities of Isothiocyanates

The isothiocyanate class of compounds, to which this compound belongs, is known for a range of biological activities.

Biological ActivityDescription of MechanismKey ITC ExamplesSource
Anticancer Induces apoptosis, inhibits cell proliferation, modulates Phase I and II detoxification enzymes, and affects cell cycle progression.Benzyl (B1604629) isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN) nih.govmdpi.com
Antimicrobial Disrupts bacterial cell membranes and interferes with essential metabolic processes. Effective against various bacterial strains.Allyl isothiocyanate (AITC), Benzyl isothiocyanate (BITC) nih.gov
Anti-inflammatory Reduces the production of pro-inflammatory cytokines and modulates inflammatory pathways like NF-κB.Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC) nih.gov
Enzyme Inhibition Inhibits enzymes involved in tumor growth and metastasis, such as Cytochrome P450 enzymes.Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNS B1295478 2-Fluorobenzyl isothiocyanate CAS No. 64382-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJNPMOABDDXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214593
Record name 2-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64382-80-5
Record name 2-Fluorobenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64382-80-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Fluorobenzyl Isothiocyanate and Its Derivatives

Established Synthetic Routes to 2-Fluorobenzyl Isothiocyanate

Established methods for synthesizing this compound provide a foundational understanding of its chemical preparation. These routes are often characterized by their reliability and have been refined over time.

Synthesis from 2-Fluorophenyl Isothiocyanate (e.g., in Thiosemicarbazide (B42300) Derivatives Synthesis)

While direct synthesis of this compound from 2-fluorophenyl isothiocyanate is not a standard named reaction, the latter serves as a crucial precursor in the synthesis of various derivatives, particularly thiosemicarbazides. The general principle involves the reaction of a hydrazide with an isothiocyanate. For instance, 2-fluorobenzoic acid hydrazide can be reacted with various isothiocyanates to form 4-alkyl-1-(2-fluorobenzoyl)thiosemicarbazides. scispace.commdpi.com This reaction is typically carried out in a solvent like ethanol (B145695). scispace.commdpi.com The resulting thiosemicarbazide derivatives are of interest due to their potential biological activities. scispace.comsemanticscholar.org

The synthesis of thiosemicarbazide derivatives has been a subject of significant research. Studies have shown that these compounds can be synthesized from the appropriate hydrazide and isothiocyanate. semanticscholar.org The structure of these molecules, containing a thiosemicarbazide moiety, has been confirmed using techniques like NMR spectroscopy and elemental analysis. semanticscholar.org

Synthesis of 2-Fluorobenzoyl Isothiocyanate from 2-Fluorobenzoyl Chloride and Ammonium (B1175870) Thiocyanate (B1210189)

A common and effective method for preparing 2-fluorobenzoyl isothiocyanate involves the reaction of 2-fluorobenzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate. dergipark.org.trticaret.edu.trgoogle.com This reaction is typically performed in a solvent like acetone, and the mixture is refluxed to facilitate the formation of the isothiocyanate. dergipark.org.tr The resulting 2-fluorobenzoyl isothiocyanate is a versatile intermediate that can be used to synthesize a variety of derivatives. dergipark.org.trticaret.edu.trresearchgate.net

For example, it can be reacted with different aniline (B41778) derivatives to produce a range of 2-fluorobenzoyl thiourea (B124793) derivatives. dergipark.org.trticaret.edu.trresearchgate.net The structures of these final products are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. dergipark.org.trticaret.edu.tr Microwave-assisted synthesis has also been employed for this reaction, offering a more efficient alternative to conventional heating. google.com

Innovative Synthetic Strategies for Isothiocyanates

In recent years, there has been a growing focus on developing more efficient and environmentally friendly methods for synthesizing isothiocyanates. These innovative strategies aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and harsh reaction conditions.

One-Pot Synthesis Approaches (e.g., from Dithiocarbamate (B8719985) Salts)

One-pot synthesis offers a streamlined approach to producing isothiocyanates, reducing the need for intermediate purification steps and minimizing waste. A notable example is the synthesis from dithiocarbamate salts, which are themselves generated in situ from primary amines and carbon disulfide. researchgate.netnih.govresearchgate.netdoaj.org The dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. researchgate.netnih.govresearchgate.netdoaj.org

Various reagents have been explored for the desulfurization step, including tetrapropylammonium (B79313) tribromide (TPATB), which is considered a mild and non-toxic option. nih.govresearchgate.netdoaj.org This method has been shown to be highly efficient, cost-effective, and environmentally acceptable. researchgate.netdoaj.org Other one-pot methods involve the use of reagents like carbon tetrabromide or two phosgene (B1210022) substitutes, bis-(trichloromethyl) carbonate and trichloromethyl chloroformate. researchgate.net These approaches are often applicable to a broad range of alkyl and aryl isothiocyanates and can be performed under mild conditions. researchgate.net

Green Chemistry Principles in Isothiocyanate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to develop more sustainable processes. mdpi.com This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comnih.gov

One approach involves the use of elemental sulfur for the sulfurization of isocyanides, catalyzed by an amine base like DBU. nih.gov This method has been optimized for sustainability by using green solvents such as Cyrene™ or γ-butyrolactone (GBL) and operating at moderate temperatures. nih.gov Another green procedure utilizes sodium persulfate (Na2S2O8) for the desulfurization of dithiocarbamates in water, a safe and abundant solvent. rsc.org This method is notable for its broad substrate scope and the ability to perform the synthesis of chiral isothiocyanates from chiral amines. rsc.org These green synthetic routes aim to minimize the environmental impact while maintaining high yields and product purity. nih.govrsc.org

Derivatization Strategies for this compound

This compound is a reactive compound that can be readily derivatized to create a wide range of molecules with diverse chemical properties and potential applications. The isothiocyanate group (-N=C=S) is an electrophilic site that readily reacts with nucleophiles.

Common derivatization reactions include:

Reaction with amines: This reaction forms thiourea derivatives. nih.gov

Reaction with alcohols: This reaction yields thiocarbamates.

Reaction with hydrazines and acid hydrazides: This leads to the formation of thiosemicarbazides. researchgate.net

These derivatization strategies are crucial for creating libraries of compounds for various research purposes, including the development of new therapeutic agents. For instance, thiosemicarbazide derivatives synthesized from isothiocyanates have shown potential as anti-inflammatory agents. The ability to modify the structure of this compound allows for the fine-tuning of its biological and chemical properties.

The derivatization of isothiocyanates, including this compound, is also important for analytical purposes. For example, reaction with ammonia (B1221849) to form thiourea derivatives can be used to create compounds that are more suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Synthesis of Thiosemicarbazide Derivatives (e.g., Reaction with Hydrazine (B178648) Hydrate)

Thiosemicarbazides, known for their wide spectrum of biological activities, can be readily synthesized from isothiocyanates. mdpi.com The reaction of 2-fluorophenyl isothiocyanate with hydrazine hydrate (B1144303) serves as a direct pathway to produce 4-(2-fluorophenyl)thiosemicarbazide. mohe.gov.my This synthetic route is a common and efficient method for creating thiosemicarbazide derivatives. researchgate.net

The general procedure involves the reaction of an appropriate isothiocyanate with hydrazine hydrate, typically in an ethanol medium. tandfonline.com The mixture is heated for a short period, often around 30 minutes, to facilitate the formation of the new thiosemicarbazide derivative. mdpi.com The yields for these reactions are generally moderate to good, ranging from 58% to 69%. mdpi.com The resulting products can be characterized using spectroscopic methods such as IR and NMR to confirm their structures. mdpi.com For instance, in the ¹H NMR spectra, the protons on the nitrogen atoms of the thiosemicarbazide core typically appear as two or three distinct singlets in the range of 8.25–10.93 ppm. mdpi.com

Formation of Thiourea Compounds (e.g., Reaction with Aniline Derivatives)

Thiourea derivatives are crucial intermediates in the synthesis of various heterocyclic compounds and possess a pharmacophore, (-HN-C(=S)-NH-), that is significant in medicinal chemistry. analis.com.my A primary method for their synthesis involves the reaction of an isothiocyanate with an amine, such as an aniline derivative.

Specifically, fluorinated benzoyl thiourea derivatives are synthesized by reacting a corresponding fluorobenzoyl isothiocyanate with various aniline derivatives. ticaret.edu.trdergipark.org.tr For example, 2-fluorobenzoyl isothiocyanate, which is first obtained from the reaction of 2-fluorobenzoyl chloride and ammonium thiocyanate, is treated with an appropriate aniline to yield the target thiourea. ticaret.edu.trdergipark.org.tr The structures of these N,N'-disubstituted thioureas are typically confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. ticaret.edu.tr This methodology is robust and allows for the creation of a library of thiourea compounds by varying the aniline component. scribd.com

Preparation of Heterocyclic Structures (e.g., 2-Imino-1,3-thiazolines)

The isothiocyanate functional group is a versatile precursor for the synthesis of various heterocyclic systems. One prominent example is the preparation of 2-imino-1,3-thiazolines. This synthesis is typically a two-step process. First, a substituted thiourea is prepared by reacting an isothiocyanate with an amine, as described in the previous section. nih.gov

In the second step, these thiourea derivatives undergo a cyclization reaction with an α-halo carbonyl compound, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, in an alkaline aqueous medium. nih.govresearchgate.net This straightforward cyclization leads to the formation of the desired 2-imino-1,3-thiazoline ring system in good yields. nih.gov The structures of these complex heterocyclic products are established using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov For example, the cyclization of 1-(fluorobenzoyl)-3-(fluorophenyl)thiourea with the α-bromoketone yields a highly fluorinated 2-imino-1,3-thiazoline. nih.gov

Beyond thiazolines, isothiocyanates are also used to synthesize other heterocycles. For instance, 2-imino-1,3,4-thiadiazoles can be prepared via a P(NMe₂)₃-mediated annulation reaction between isothiocyanates and N-acyldiazenes, which are generated in situ from the oxidation of hydrazides. organic-chemistry.orgnih.gov This metal-free approach further demonstrates the utility of isothiocyanates in constructing diverse heterocyclic scaffolds. organic-chemistry.org

Catalytic and Enantioselective Synthesis

Modern synthetic chemistry increasingly relies on catalytic and enantioselective methods to achieve high efficiency, selectivity, and access to chiral molecules. Isothiocyanates are valuable substrates in such advanced transformations.

Regioselective Synthesis of Imidazolidineiminodithiones

The regioselective synthesis of complex heterocycles is a significant challenge in organic synthesis. A notable achievement is the consistent regiospecific reaction of isothiocyanates with N-arylcyanothioformamides to generate imidazolidineiminodithiones. mdpi.comnih.gov This reaction proceeds at room temperature using a catalytic amount (20 mol%) of triethylamine (B128534) (TEA) with dimethylformamide (DMF) as the solvent. mdpi.comnih.gov The use of DMF is critical for achieving exclusive regioselectivity, leading to a single product isomer in good to high yields without the need for chromatographic purification. mdpi.com The methodology has a broad substrate scope, and the resulting structures have been conclusively verified by multinuclear NMR spectroscopy and single-crystal X-ray diffraction analysis. mdpi.comnih.gov

Enantioselective Construction of Spirocycles using α-Activated Cyclic Isothiocyanates

Spirocycles are structurally unique motifs present in many natural products and pharmaceuticals. sci-hub.box α-Activated cyclic isothiocyanates have emerged as powerful precursors for the enantioselective synthesis of spirocyclic compounds. rsc.orgrsc.org These isothiocyanates, bearing an electron-withdrawing group at the α-position, can act as formal 1,3-dipoles in organocatalyzed [3+2] cycloaddition reactions. sci-hub.boxresearchgate.net

This strategy allows for the construction of a variety of spirocycles, including spirooxindoles and spiropyrazolones, with high structural diversity. sci-hub.boxrsc.org The reactions are often catalyzed by chiral organocatalysts, such as rosin-derived tertiary amine-thioureas, which facilitate a Michael addition/cyclization sequence to produce the spirocyclic products with excellent diastereo- and enantioselectivities. sci-hub.box

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in chemical reactions, capable of influencing reaction rates, yields, and, notably, selectivity. numberanalytics.comrsc.org In regioselective synthesis, the solvent can dictate the reaction pathway by stabilizing specific intermediates or transition states. numberanalytics.com

A clear example of this is seen in the catalytic synthesis of imidazolidineiminodithiones from isothiocyanates. mdpi.com Research has shown that the solvent plays a decisive role in controlling the regiochemical outcome of the reaction. While many solvents lead to a mixture of regioisomers, polar aprotic solvents, particularly DMF, promote the exclusive formation of a single isomer. mdpi.com This effect is attributed to the solvent's ability to influence the tautomeric equilibrium of the N-arylcyanothioformamide reactant and stabilize the key intermediates that lead to the desired product. mdpi.com Control experiments in various deuterated solvents confirmed a significant shift in the tautomeric ratio, highlighting the solvent's profound impact. mdpi.com For instance, using 4-nitrophenyl isothiocyanate as a reactant, the reaction exclusively formed one isomer in DMF, whereas a 94:6 mixture was observed in ethanol. mdpi.com

Effect of Solvent on the Regioselective Synthesis of Imidazolidineiminodithiones mdpi.com
Reactant (Isothiocyanate)SolventRegioisomeric RatioOutcome
4-Nitrophenyl isothiocyanateDMF100:0Exclusive formation of one isomer
4-Nitrophenyl isothiocyanateEthanol94:6Mixture of isomers
4-Nitrophenyl isothiocyanateDMSO98:2 (for tautomer ratio)Favors one tautomer, influencing regioselectivity
4-Nitrophenyl isothiocyanateMeOD90:10 (for tautomer ratio)Favors one tautomer, influencing regioselectivity

Mechanistic Investigations of 2 Fluorobenzyl Isothiocyanate S Biological Activities

Cellular and Molecular Mechanisms of Action of Isothiocyanates

Isothiocyanates exert their biological effects through a variety of interconnected signaling pathways that are crucial for inhibiting carcinogenesis. These pathways involve detoxification, apoptosis, and the regulation of the cell cycle.

Interactions with Biological Nucleophiles and Protein Modification

The primary mechanism driving the cellular activity of isothiocyanates is their reaction with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govnih.gov This covalent modification can alter protein structure and function, thereby modulating the activity of various cellular targets, including enzymes and transcription factors. nih.govoup.com The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of dithiocarbamates. mdpi.com This interaction is a key factor in how ITCs modulate protein functions related to drug-metabolizing enzymes, kinases, and phosphatases. nih.gov For instance, the binding of ITCs to tubulin has been shown to disrupt microtubule networks, suggesting a direct interaction with this critical cellular protein. nih.gov

Modulation of Detoxification Enzymes

A significant aspect of the biological activity of isothiocyanates lies in their ability to modulate the activity of xenobiotic-metabolizing enzymes. nih.govtandfonline.comoregonstate.edu This modulation involves both the inhibition of Phase I enzymes and the induction of Phase II enzymes, collectively contributing to the detoxification of carcinogens. oup.com

Isothiocyanates are known to inhibit Phase I cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. tandfonline.comoup.comnih.govoup.com By inhibiting these enzymes, ITCs can reduce the formation of DNA-damaging agents. oup.com Studies have demonstrated that various isothiocyanates can inhibit specific CYP isozymes, such as CYP1A1, CYP1A2, and CYP2B1. nih.govoup.com For example, phenethyl isothiocyanate (PEITC) has been shown to competitively inhibit CYP1A2 and noncompetitively inhibit CYP2B6. nih.gov The inhibitory potency of different ITCs can vary depending on their chemical structure, such as the length of their alkyl chain. nih.gov Thiol conjugates of isothiocyanates have also been shown to inhibit P450 enzymes, although their activity is generally weaker than the parent ITCs, suggesting that release of the free ITC is necessary for potent inhibition. acs.org

Inhibitory Effects of Various Isothiocyanates on Cytochrome P450 Isozymes

This table summarizes the IC50 values of different isothiocyanates against various cytochrome P450 isozymes, indicating their potential to inhibit the metabolic activation of carcinogens.

IsothiocyanateCytochrome P450 IsozymeIC50 (µM)Reference
Phenethyl isothiocyanate (PEITC)CYP1A1/1A2 (EROD)47 nih.gov
Phenethyl isothiocyanate (PEITC)CYP2B1/1A2 (PROD)1.8 nih.gov
1,2-Diphenylethyl isothiocyanate (1,2-DPEITC)CYP1A1/1A2 (EROD)0.9 nih.gov
1,2-Diphenylethyl isothiocyanate (1,2-DPEITC)CYP2B1/1A2 (PROD)0.045 nih.gov
2,2-Diphenylethyl isothiocyanate (2,2-DPEITC)CYP1A1/1A2 (EROD)0.26 nih.gov
2,2-Diphenylethyl isothiocyanate (2,2-DPEITC)CYP2B1/1A2 (PROD)0.13 nih.gov

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. acs.orgacs.orgnih.gov These enzymes, including Glutathione (B108866) S-transferases (GSTs) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), play a critical role in detoxifying carcinogens and protecting cells from DNA damage. oregonstate.eduacs.org The induction of these enzymes is a key mechanism behind the chemopreventive effects of ITCs. nih.gov The activation of the Nrf2 transcription factor is a central mechanism by which ITCs upregulate the expression of Phase II enzymes. mdpi.com Studies in rats have shown that various plant-derived isothiocyanates can increase the activity of GST and QR in several tissues. acs.orgnih.gov Sulforaphane (B1684495), for example, is a potent inducer of Phase II enzymes. nih.govnih.govfrontiersin.org

Induction of Phase II Enzymes by Various Isothiocyanates in Rat Tissues

This table illustrates the ability of different isothiocyanates to increase the activity of the Phase II detoxification enzymes, Quinone Reductase (QR) and Glutathione S-transferase (GST), in various tissues of rats.

IsothiocyanateTissueEnzyme InducedObserved EffectReference
Allyl isothiocyanateDuodenum, Forestomach, Urinary BladderGST and QRIncreased activity acs.orgnih.gov
IberverinDuodenum, Forestomach, Urinary BladderGST and QRIncreased activity acs.orgnih.gov
ErucinDuodenum, Forestomach, Urinary BladderGST and QRIncreased activity acs.orgnih.gov
SulforaphaneDuodenum, Forestomach, Urinary BladderGST and QRIncreased activity acs.orgnih.gov
IberinDuodenum, Forestomach, Urinary BladderGST and QRIncreased activity acs.orgnih.gov

Impact on Cell Cycle Progression and Cell Proliferation

Isothiocyanates have been shown to inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. nih.govoregonstate.edunih.gov This effect prevents cancer cells from dividing and propagating. researchgate.net The arrest in the G2/M phase is often associated with alterations in the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govoregonstate.edu For instance, treatment with sulforaphane or PEITC has been shown to cause G2/M arrest and a decrease in the concentration of regulators like Cyclin B1. nih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) has been observed to inhibit G2/M progression. nih.gov Studies on HeLa cells have demonstrated that allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate can all induce an accumulation of cells in the G2/M phase. nih.gov

Induction of Programmed Cell Death Pathways

A crucial anticancer mechanism of isothiocyanates is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.gov This process eliminates potentially malignant cells. The induction of apoptosis by ITCs involves multiple signaling pathways and the modulation of apoptosis-related proteins. nih.gov A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For example, phenethyl isothiocyanate has been shown to induce apoptosis through a caspase-3-dependent mechanism. nih.gov Furthermore, ITCs like benzyl isothiocyanate can induce apoptosis by generating reactive oxygen species and disrupting the mitochondrial membrane potential. nih.gov In human leukemia HL60 cells, BITC and PEITC were found to be the most effective inducers of apoptosis among six different ITCs tested. iiarjournals.org

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Isothiocyanates are known to be potent inducers of apoptosis in various cancer cell lines. This process is multifaceted, involving the activation of specific cellular pathways.

Mitochondrial Cytochrome c Release: A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. embopress.orgebi.ac.uk This release is often triggered by changes in the mitochondrial membrane potential. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspases. embopress.orgnih.gov Studies on BITC have shown that it can directly impact mitochondrial function, leading to the release of cytochrome c. nih.gov

Caspase Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. frontiersin.org The apoptotic signal, initiated by factors like cytochrome c release, leads to a cascade of caspase activation. embopress.orgnih.gov Specifically, the apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com Research has demonstrated that treatment with BITC leads to the activation of caspase-3, -7, -8, and -9 in different cancer cell lines. nih.govnih.govmdpi.com

Bcl-2 Family Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.govnih.gov The balance between these opposing factions determines the cell's fate. Isothiocyanates have been shown to modulate this balance in favor of apoptosis. For instance, BITC treatment has been observed to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins like Bax and Bad. nih.gov This shift in the Bcl-2 family protein ratio facilitates the release of cytochrome c from the mitochondria. nih.govnih.gov

Table 1: Key Molecular Events in Isothiocyanate-Induced Apoptosis

Molecular EventKey Proteins/Factors InvolvedOutcome
Mitochondrial PathwayCytochrome c, Bcl-2 family (Bax, Bad, Bcl-2, Bcl-xL)Release of cytochrome c into the cytosol. embopress.orgnih.govnih.govnih.gov
Caspase CascadeCaspase-3, Caspase-7, Caspase-8, Caspase-9Activation of executioner caspases leading to apoptosis. nih.govnih.govmdpi.com
Protein RegulationUpregulation of Bax and Bad, Downregulation of Bcl-2 and Bcl-xLPromotion of pro-apoptotic signaling. nih.gov
Autophagy Modulation

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have a dual role in cancer, either promoting survival or contributing to cell death.

Induction and Inhibition: Benzyl isothiocyanate has been shown to induce autophagy in some cancer cell lines. nih.gov The induction of autophagy can sometimes act as a protective mechanism for cancer cells against stressors, including chemotherapeutic agents. nih.govresearchgate.net However, isothiocyanates can also inhibit the later stages of autophagy, specifically the degradation phase within the lysosome. biomolther.orgnih.gov This blockage of the autophagic flux can lead to an accumulation of autophagosomes and ultimately contribute to cell death.

Lysosomal Dysfunction: The lysosome is a key organelle in the final stages of autophagy, where cellular waste is degraded. nih.gov BITC has been reported to cause lysosomal dysfunction. biomolther.orgnih.gov This can manifest as an enlargement of acidic vesicles and a reduction in the activity and protein levels of lysosomal proteases, such as cathepsins. nih.gov Impaired lysosomal function prevents the completion of the autophagic process, leading to cellular stress and contributing to apoptosis. biomolther.orgnih.gov

Table 2: Effects of Isothiocyanates on Autophagy

Aspect of AutophagyObserved Effect of BITCConsequence
InitiationInduction of autophagy. nih.govCan be a pro-survival or pro-death signal depending on context.
DegradationInhibition of autophagic degradation. biomolther.orgnih.govAccumulation of autophagosomes and cellular stress.
Lysosomal FunctionInduction of lysosomal dysfunction, reduced cathepsin activity. nih.govImpaired clearance of cellular debris, contributing to cell death.

Modulation of Cell Signaling Pathways

Isothiocyanates can influence a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that BITC can activate members of the MAPK family, including ERK, JNK, and p38. nih.govresearchgate.net Activation of these kinases can contribute to the induction of apoptosis. mdpi.comnih.gov

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that promotes cell survival, growth, and proliferation. mdpi.comtbzmed.ac.ir Isothiocyanates have been found to inhibit this pathway. researchgate.netnih.gov For instance, BITC can decrease the phosphorylation and activation of AKT and mTOR, thereby suppressing pro-survival signals and promoting apoptosis. nih.govresearchgate.netmdpi.com

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive by Keap1. nih.govmdpi.com Isothiocyanates are known activators of the Nrf2 pathway. nih.govrsc.orgmdpi.com They can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 promotes the expression of antioxidant and detoxifying enzymes, which can protect normal cells from carcinogens. semanticscholar.org

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting inflammation and cell proliferation. Isothiocyanates have been shown to suppress the activation of NF-κB. nih.govrsc.orgnih.gov This can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm. nih.gov

JAK2 Pathway: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a role in the signaling of various cytokines and growth factors. The JAK2/STAT3 signaling pathway is often overactive in cancer, promoting cell proliferation and survival. Research suggests that isothiocyanates can inhibit this pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Isothiocyanates have demonstrated anti-angiogenic properties. nih.govnih.govplos.org They can inhibit the proliferation, migration, and tube formation of endothelial cells. plos.org One of the key mechanisms is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical regulators of angiogenesis. nih.govplos.org By downregulating VEGF and its receptor, VEGFR-2, isothiocyanates can effectively cut off the blood supply to tumors. nih.govplos.org

Oxidative Stress Response and Antioxidant Activity

Isothiocyanates have a dual role in the context of oxidative stress. On one hand, they can induce the production of Reactive Oxygen Species (ROS) in cancer cells. nih.govnih.govmdpi.com This increase in oxidative stress can damage cellular components and trigger apoptosis. nih.govmdpi.comresearchgate.net On the other hand, as mentioned earlier, they can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect normal cells from oxidative damage. nih.govrsc.org This differential effect on normal versus cancer cells is a key aspect of their potential as chemopreventive agents.

Interaction with Transient Receptor Potential Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in various sensory processes. Some isothiocyanates are known to be potent activators of certain TRP channels, such as TRPA1 and TRPV1. This interaction is responsible for the pungent sensation of plants like mustard and wasabi. While this is a well-established activity for some isothiocyanates, detailed mechanistic studies specifically linking 2-Fluorobenzyl isothiocyanate to the modulation of TRP channels in the context of its other biological activities are less documented in the readily available scientific literature.

Mechanistic Studies of Specific Bioactivities Related to this compound and its Derivatives

While the majority of detailed mechanistic studies have focused on Benzyl isothiocyanate, the principles of its biological activity are expected to be broadly applicable to its derivatives, including this compound. The introduction of a fluorine atom can modulate the compound's electrophilicity, membrane permeability, and metabolic stability, which may influence the potency and specificity of its interactions with cellular targets. However, the fundamental mechanisms, such as the induction of apoptosis through mitochondrial pathways, modulation of key signaling cascades like MAPK and PI3K/AKT, and the activation of the Nrf2 antioxidant response, are likely conserved. Further research is needed to delineate the precise quantitative and qualitative differences in the biological activities of this compound compared to its non-fluorinated parent compound.

Anticancer Mechanisms in in vitro and in vivo Models

Isothiocyanates have demonstrated significant anticancer properties through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. frontiersin.orgmdpi.com

Induction of Apoptosis: Isothiocyanates, such as BITC, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. phcog.commdpi.com This process is often mediated through the generation of reactive oxygen species (ROS). phcog.commdpi.com The accumulation of ROS can lead to DNA damage and activation of stress-activated protein kinases like JNK and p38, which are involved in apoptotic signaling. mdpi.com Furthermore, ITCs can modulate the expression of key apoptosis-regulating proteins. For instance, they can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. frontiersin.orgmdpi.com The activation of caspases, which are crucial executioners of apoptosis, is another key feature of ITC-induced cell death. frontiersin.orgphcog.com

Cell Cycle Arrest: A common mechanism by which ITCs inhibit cancer cell proliferation is by inducing cell cycle arrest, often at the G2/M phase. frontiersin.orgnih.gov This prevents cancer cells from proceeding through mitosis, thereby halting their growth and division. frontiersin.org The anti-proliferative effects of BITC have been observed in various cancer cell types, including human glioma cells. nih.gov

Inhibition of Metastasis: The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Some isothiocyanates have been found to possess anti-metastatic properties. nih.gov In vivo studies using a mammary gland carcinoma animal model showed that a sulforaphane analog, 4-isoselenocyanato-1-butyl 4-fluorobenzyl sulfoxide (B87167) (ISC), in combination with 5-FU, reduced tumor volume and metastasis. frontiersin.org

Below is a summary of the anticancer mechanisms of isothiocyanates based on in vitro and in vivo findings.

MechanismDescriptionObserved in
Induction of ApoptosisTriggers programmed cell death in cancer cells through ROS generation and modulation of apoptotic proteins. phcog.commdpi.comVarious cancer cell lines (in vitro) phcog.commdpi.com
Cell Cycle ArrestHalts the proliferation of cancer cells, often at the G2/M phase of the cell cycle. frontiersin.orgnih.govHuman glioma cells (in vitro) nih.gov
Inhibition of MetastasisReduces the spread of cancer cells to other parts of the body. frontiersin.orgnih.govMammary gland carcinoma (in vivo model) frontiersin.org

Antimicrobial Mechanisms (e.g., Disruption of Bacterial Cell Membranes, Enzyme Inhibition)

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens. nih.gov Their mechanisms of action are multifaceted and include the disruption of bacterial cell structures and the inhibition of essential enzymes. nih.govnih.gov

Disruption of Bacterial Cell Membranes: One of the primary antimicrobial mechanisms of ITCs is the damage they inflict on bacterial cell membranes. nih.govplos.org Electron microscopy studies have revealed that BITC can induce the formation of protrusions on the bacterial membrane, leading to a loss of integrity. nih.govplos.org This disruption can result in the leakage of intracellular components and ultimately, bacterial cell death. nih.gov The aromatic structure of certain ITCs, like BITC, is thought to facilitate their ability to cross bacterial membrane structures. nih.gov

Enzyme Inhibition: Isothiocyanates are known to interact with sulfhydryl groups of enzymes, which can lead to their inactivation. nih.gov For example, allyl isothiocyanate has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7. nih.gov By targeting essential enzymes, ITCs can disrupt critical metabolic pathways within the bacteria, contributing to their antimicrobial effect.

The following table summarizes the key antimicrobial mechanisms of isothiocyanates.

MechanismDescriptionTargeted Pathogens (Example)
Bacterial Cell Membrane DisruptionCauses physical damage to the bacterial cell membrane, leading to loss of integrity and cell death. nih.govplos.orgSalmonella enterica, Gram-negative bacteria nih.govplos.org
Enzyme InhibitionInactivates essential bacterial enzymes by interacting with sulfhydryl groups, disrupting metabolic processes. nih.govE. coli O157:H7 nih.gov

Anti-inflammatory Mechanisms (e.g., COX Inhibition, NF-ĸB Signaling)

Isothiocyanates possess potent anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov

COX Inhibition: Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation. nih.gov Some isothiocyanate derivatives have been shown to be potent and selective inhibitors of COX-2. nih.gov For instance, a study on new isothiocyanate derivatives revealed that a 4-fluorophenyl ester derivative was a highly potent and selective COX-2 inhibitor. nih.gov By inhibiting COX-2, ITCs can reduce the production of prostaglandins, which are major inflammatory mediators. nih.gov

NF-ĸB Signaling: The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. mdpi.comnih.gov Benzyl isothiocyanate has been shown to inhibit the activation of NF-κB. nih.gov It achieves this by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. nih.gov This, in turn, blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov The anti-inflammatory effects of BITC have been demonstrated in murine macrophages and in mouse skin. nih.gov Furthermore, ITCs can exert anti-inflammatory effects through the activation of the Nrf2 pathway, which can in turn suppress NF-κB signaling. nih.gov

A summary of the anti-inflammatory mechanisms of isothiocyanates is presented below.

MechanismDescriptionKey Molecules Involved
COX InhibitionDirectly inhibits the activity of cyclooxygenase enzymes, particularly COX-2, reducing the synthesis of inflammatory prostaglandins. nih.govCOX-2 nih.gov
NF-ĸB Signaling InhibitionBlocks the activation of the NF-κB pathway, preventing the expression of pro-inflammatory genes. nih.govNF-κB (p65), IκBα nih.gov

Chemopreventive Activities

The chemopreventive activities of isothiocyanates are largely attributed to their ability to modulate enzymes involved in the metabolism of carcinogens and to activate cellular defense mechanisms through the Nrf2 pathway. frontiersin.orgnih.gov

Modulation of Phase I and Phase II Enzymes: Isothiocyanates can inhibit phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their carcinogenic forms. frontiersin.org Concurrently, they are potent inducers of phase II detoxifying enzymes, including glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgnih.gov These enzymes play a crucial role in detoxifying and facilitating the excretion of carcinogens. frontiersin.org

Activation of the Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Isothiocyanates are well-known activators of the Nrf2 pathway. mdpi.com They typically function by reacting with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm. mdpi.com This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes containing an antioxidant response element (ARE) in their promoter regions. mdpi.comnih.gov The induction of these Nrf2-dependent genes enhances the cell's capacity to combat oxidative stress and detoxify harmful substances, which is a cornerstone of the chemopreventive effects of ITCs. frontiersin.orgcaldic.com

The chemopreventive mechanisms of isothiocyanates are summarized in the following table.

MechanismDescriptionKey Pathways/Enzymes
Modulation of Metabolic EnzymesInhibits carcinogen-activating phase I enzymes and induces carcinogen-detoxifying phase II enzymes. frontiersin.orgnih.govCytochrome P450s (Phase I), GSTs, NQO1 (Phase II) frontiersin.orgnih.gov
Nrf2 Pathway ActivationActivates the Nrf2 transcription factor, leading to the expression of a battery of antioxidant and cytoprotective genes. mdpi.comnih.govNrf2, Keap1, Antioxidant Response Element (ARE) mdpi.comnih.gov

Computational Chemistry and Structure Activity Relationship Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the intrinsic electronic properties of 2-Fluorobenzyl isothiocyanate, which are fundamental to its chemical behavior and biological activity.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. For this compound, DFT calculations are instrumental in elucidating the impact of the fluorine substituent on the molecule's geometry and electronic distribution. The electron-withdrawing nature of the fluorine atom is known to enhance the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). DFT calculations, such as the analysis of Mulliken charges, can quantify this effect, providing a theoretical rationale for the compound's reactivity towards nucleophiles, such as the cysteine residues in proteins. These studies help in understanding the fundamental mechanisms of its biological actions.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard". mdpi.com
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons. mdpi.com
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A global measure of a molecule's electrophilic nature or its capacity to accept electrons. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idwolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly identifying sites for nucleophilic and electrophilic attack. aimspress.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges). walisongo.ac.idpreprints.org Green and yellow represent areas with intermediate or near-zero potential. preprints.org

In an MEP map of this compound, it is anticipated that:

Blue regions would be concentrated on the central carbon atom of the isothiocyanate group (-N=C=S), highlighting its high electrophilicity and susceptibility to nucleophilic attack. The electron-withdrawing fluorine atom would also contribute to positive potential on adjacent areas of the benzyl (B1604629) ring.

Red regions would be located around the electron-rich sulfur and nitrogen atoms of the isothiocyanate group, indicating their potential to act as nucleophilic sites or engage in hydrogen bonding.

This visual information corroborates findings from DFT and HOMO-LUMO analyses, providing a clear picture of the molecule's reactive sites.

Molecular Docking and Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a protein or receptor) to form a stable complex. nih.gov It is widely used to understand the molecular basis of a drug's action and to predict potential biological targets.

For this compound, molecular docking simulations using software like AutoDock Vina can model its interaction within the binding pocket of a target protein. frontiersin.org Isothiocyanates are known to form covalent bonds with nucleophilic residues, particularly cysteine, in proteins. nih.gov Docking studies can characterize this binding by:

Identifying the specific amino acid residues in the binding site that interact with the ligand.

Analyzing the types of interactions, such as covalent bonds, hydrogen bonds, and hydrophobic interactions.

Calculating a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

This detailed characterization helps to explain the mechanism by which this compound may modulate the function of a specific protein target.

Computational tools and databases can be used to predict the likely biological targets of a small molecule. For instance, platforms like SwissTargetPrediction analyze a molecule's structure and compare it to a vast library of known ligands to forecast its most probable protein interactions.

Based on extensive research on other isothiocyanates, several key proteins have been identified as common targets. nih.gov It is plausible that this compound interacts with these or similar proteins. Proteomic studies have shown that isothiocyanate binding to cellular proteins is selective, rather than random. nih.gov Potential targets include proteins involved in cellular stress response, inflammation, and cell cycle regulation.

Potential Protein TargetFunctionRelevance to Isothiocyanate Activity
TubulinA key component of the cytoskeleton, essential for cell division and structure.Identified as a major and selective target for isothiocyanates, leading to disruption of microtubules, cell cycle arrest, and apoptosis. nih.gov
Keap1 (Kelch-like ECH-associated protein 1)A repressor protein that targets the transcription factor Nrf2 for degradation.Isothiocyanates can modify cysteine residues on Keap1, preventing Nrf2 degradation and leading to the activation of antioxidant and detoxification genes.
Thioredoxin Reductase (TrxR)An enzyme crucial for maintaining the cellular redox state.The active site contains cysteine and selenocysteine (B57510) residues that are potential targets for covalent modification by isothiocyanates. nih.gov
Stat3 (Signal transducer and activator of transcription 3)A transcription factor involved in cell proliferation, survival, and inflammation.Some isothiocyanates have been shown to decrease the levels and activity of Stat3 in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, understanding these relationships is key to optimizing its potential therapeutic effects. This involves a detailed examination of how specific structural modifications, such as the introduction of a fluorine atom or the nature of the core scaffold, impact its efficacy.

Influence of Fluorine Substitution on Biological Activity and Drug Design

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance various pharmacological properties of a molecule. While specific SAR studies directly detailing the influence of the 2-fluoro substitution on the biological activity of benzyl isothiocyanate are not extensively documented in publicly available research, general principles of fluorine chemistry in medicinal chemistry allow for informed hypotheses.

Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring in this compound. This can influence the compound's interaction with biological targets. The introduction of a fluorine atom can affect the acidity of nearby protons, modulate the compound's metabolic stability, and influence its binding affinity to target proteins. For instance, the substitution of a chloro group at the 4-position of the benzyl isothiocyanate aromatic ring has been shown to decrease its inductive activity of certain enzymes. nih.gov

The presence of fluorine can also impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A change in lipophilicity can alter the ability of this compound to cross cell membranes and reach its intracellular targets.

In the broader context of isothiocyanates, the nature of the substituent on the benzyl ring is known to play a role in their biological activities, including anticancer properties. nih.gov However, without direct comparative studies between this compound and its non-fluorinated or other halogen-substituted counterparts, the precise contribution of the 2-fluoro group to its specific biological activities remains an area requiring further investigation.

Table 1: General Effects of Fluorine Substitution in Drug Design

PropertyInfluence of Fluorine SubstitutionPotential Impact on this compound
Metabolic Stability C-F bond is stronger than C-H bond, often blocking metabolic oxidation.Increased half-life and bioavailability.
Binding Affinity Can form hydrogen bonds and other non-covalent interactions with target proteins.Potentially altered and enhanced binding to biological targets.
Lipophilicity Can increase or decrease lipophilicity depending on the molecular context.Modified cell membrane permeability and distribution.
Electronic Effects Strong electron-withdrawing nature alters the electronic distribution of the molecule.Modified reactivity and interaction with biological nucleophiles.

Role of Core Structures in Efficacy (e.g., 2-Imino-1,3-thiazoline scaffold)

The isothiocyanate group (-N=C=S) is a key pharmacophore responsible for the biological activity of compounds like this compound. However, the efficacy of such compounds can be significantly modulated by incorporating them into larger heterocyclic scaffolds. The 2-imino-1,3-thiazoline scaffold is one such structure that has garnered attention in medicinal chemistry for its diverse biological activities. nih.govresearchgate.net

Thiazole and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com The 2-aminothiazole (B372263) nucleus is a fundamental component of several clinically approved anticancer drugs. nih.gov When this compound is incorporated into a 2-imino-1,3-thiazoline framework, the resulting conjugate may exhibit enhanced or novel biological activities.

The 2-imino-1,3-thiazoline scaffold can serve several roles in enhancing the efficacy of the parent isothiocyanate:

Structural Rigidity and Orientation: The heterocyclic ring can hold the 2-fluorobenzyl group in a specific orientation, which may be optimal for binding to a biological target.

Modulation of Physicochemical Properties: The scaffold can alter the solubility, lipophilicity, and other properties of the molecule, thereby improving its pharmacokinetic profile.

Introduction of New Interaction Points: The nitrogen and sulfur atoms within the thiazoline (B8809763) ring, as well as the imino group, can participate in additional hydrogen bonding or other interactions with the target protein, potentially increasing binding affinity and selectivity.

While the direct synthesis and biological evaluation of conjugates of this compound with a 2-imino-1,3-thiazoline scaffold are not extensively reported, the known anticancer properties of both the isothiocyanate group and the thiazole/thiazolidinone core suggest that such hybrid molecules could be promising candidates for further drug development. researchgate.netresearchgate.netnih.gov The combination of these two pharmacophores represents a rational approach to generating novel compounds with potentially synergistic or improved therapeutic effects. nih.gov

Advanced Analytical Methodologies in 2 Fluorobenzyl Isothiocyanate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 2-Fluorobenzyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule.

¹H NMR Spectroscopy: In ¹H NMR, the benzylic protons (-CH₂-) are expected to appear as a singlet, typically in the range of δ 4.5-5.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom, appearing in the δ 7.0-7.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The isothiocyanate carbon (-N=C=S) is characteristically broad and appears in the δ 125-140 ppm region. nih.govglaserchemgroup.com The benzylic carbon (-CH₂) is expected around δ 45-50 ppm. The aromatic carbons will resonate in the δ 115-165 ppm range, with their exact shifts influenced by the fluorine substituent. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for organofluorine compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring, typically in the range of δ -110 to -120 ppm relative to CFCl₃. alfa-chemistry.comnih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HAromatic C-H7.0 - 7.5
Benzylic -CH₂4.5 - 5.0
¹³C-N=C=S125 - 140
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H115 - 135
Benzylic -CH₂45 - 50
¹⁹FAromatic C-F-110 to -120

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most prominent and characteristic absorption is the strong, sharp band for the asymmetric stretching of the isothiocyanate group (-N=C=S), which typically appears in the range of 2050-2150 cm⁻¹. instanano.com Other significant absorptions include those for the aromatic C-H stretching, C=C ring stretching, and the C-F stretching.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric Stretch-N=C=S2050 - 2150Strong, Sharp
C-H StretchAromatic3010 - 3100Medium to Weak
C-H StretchBenzylic (-CH₂)2850 - 3000Medium
C=C StretchAromatic Ring1450 - 1600Medium to Weak
C-F StretchAromatic1100 - 1250Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (167.2 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition. Common adducts observed in electrospray ionization (ESI) include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Table 3: Predicted m/z Values for this compound Adducts
AdductPredicted m/z
[M]⁺167.02
[M+H]⁺168.03
[M+Na]⁺190.01
[M+K]⁺205.98

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed for the quantitative analysis of this compound. Isothiocyanates typically exhibit strong absorbance in the UV region. For instance, benzyl (B1604629) isothiocyanate has a maximum absorbance (λmax) at approximately 190 nm, while allyl isothiocyanate absorbs at 240 nm. nih.govresearchgate.net The presence of the fluorinated benzene (B151609) ring in this compound is expected to result in a λmax in the range of 200-270 nm, which can be utilized for its quantification in solution.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of isothiocyanates. A reversed-phase HPLC method is commonly used for the separation and quantification of this compound. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is often performed using a UV detector set at the λmax of the compound. The retention time of this compound will depend on the specific chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. For benzyl isothiocyanate, a retention time of around 9.3 minutes has been reported using an isocratic mobile phase of 50:50 (v/v) acetonitrile:water. nih.gov

Table 4: Typical HPLC Parameters for Isothiocyanate Analysis
ParameterTypical Value/Condition
Stationary Phase C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water mixture
Detection UV-Vis (at λmax)
Flow Rate 1.0 mL/min
Temperature Ambient

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like isothiocyanates. In the context of this compound research, GC-MS provides high-resolution separation and definitive mass-based identification. The methodology involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer.

While specific operational parameters for this compound are established based on the analyte's properties, the general approach is informed by methods developed for similar isothiocyanates, such as benzyl isothiocyanate (BITC). nih.gov The chromatographic conditions are optimized to ensure efficient separation and sharp peak shapes. This typically involves selecting an appropriate capillary column and programming the oven temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties. nih.govscispace.com Helium is commonly used as the carrier gas. nih.gov The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Table 1: Typical GC-MS Parameters for Isothiocyanate Analysis

Parameter Example Condition Source
GC System SHIMAZU-GC/MS model 2010 plus nih.gov
Column Rtx-5 (30.0 m × 0.25 mm ID, 0.25 µm thickness) nih.gov
Injector Temperature 200–220 °C nih.gov
Detector Temperature 220 °C nih.gov
Carrier Gas Helium nih.gov
Flow Rate 0.74 mL/min nih.gov
Oven Program Start at 80°C (hold 5 min), ramp to 200°C at 10°C/min, then to 220°C at 1°C/min. nih.gov

| Ionization Mode | Chemical Ionization (CI), negative ion mode | scispace.com |

This interactive table summarizes common starting conditions for the GC-MS analysis of isothiocyanates, which would be adapted for this compound.

Ultrahigh Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry/Mass Spectrometry (UHPLC-QqQ-MS/MS)

For the analysis of less volatile isothiocyanates or their polar metabolites, Ultrahigh Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry/Mass Spectrometry (UHPLC-QqQ-MS/MS) is the method of choice. hkbu.edu.hk This technique offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound and its biotransformation products in complex biological matrices like plasma and urine. nih.gov

The UHPLC system uses columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC. The separated analytes are then introduced into a triple quadrupole mass spectrometer. This instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method. mdpi.com In MRM, the first quadrupole selects a specific parent ion, which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion to be detected. This two-stage mass filtering significantly reduces background noise and allows for precise quantification. nih.govmdpi.com Sample preparation often involves protein precipitation and solid-phase extraction to isolate the analytes of interest before injection. nih.gov

Table 2: Key Aspects of UHPLC-QqQ-MS/MS Analysis for Isothiocyanates

Aspect Description Source
Instrumentation UHPLC system coupled with a triple quadrupole (QqQ) mass spectrometer. mdpi.com
Ionization Source Electrospray Ionization (ESI) is commonly used. hkbu.edu.hk
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govmdpi.com
Advantage Suitable for polar metabolites that are not amenable to GC-MS. hkbu.edu.hk

| Application | Quantification of isothiocyanate metabolites in biological fluids. | nih.gov |

This interactive table outlines the fundamental components and advantages of using UHPLC-QqQ-MS/MS in isothiocyanate research.

Method Validation and Purity Assessment in Research Contexts

To ensure that analytical data are reliable, accurate, and reproducible, the methods used for this compound research must be thoroughly validated. scielo.br Method validation is a formal process that demonstrates a method's suitability for its intended purpose, following guidelines from bodies like the International Council for Harmonisation (ICH). fda.govfda.gov

Key performance parameters evaluated during method validation include:

Accuracy: The closeness of test results to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. fda.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations). scielo.br

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sci-hub.se

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brsci-hub.se

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. fda.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sci-hub.se

Purity assessment is an integral part of this process. Chromatographic methods like GC-MS and UHPLC-MS/MS are used to separate the main compound from any impurities. The purity is then typically determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method). fda.gov

Table 3: Core Parameters of Analytical Method Validation

Parameter Definition Source
Accuracy Closeness of the measured value to the true value. fda.gov
Precision Agreement among a series of measurements. scielo.br
Linearity Proportionality of the signal to the analyte concentration. nih.gov
LOD The lowest concentration that can be reliably detected. sci-hub.se
LOQ The lowest concentration that can be reliably quantified. sci-hub.se

| Specificity | Ability to measure the analyte without interference. | fda.gov |

This interactive table defines the essential parameters that must be evaluated to validate an analytical method for this compound research.

Derivatization Strategies for Analytical Purposes (e.g., with 1,2-Benzenedithiol)

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for a specific analytical method. For isothiocyanates like this compound, derivatization can be employed to improve chromatographic behavior, enhance detectability, or enable the analysis of total isothiocyanate content. hkbu.edu.hknih.govnih.gov

A widely used derivatization strategy for the quantitative analysis of total isothiocyanates and their dithiocarbamate (B8719985) metabolites is the cyclocondensation reaction with 1,2-benzenedithiol (B97157) . nih.gov In this assay, the isothiocyanate group reacts with 1,2-benzenedithiol under controlled conditions (typically pH 8.5 and 65°C) to form a stable, cyclic product. nih.gov This method is valuable because it is generic for all isothiocyanates and can measure the parent compound as well as its metabolites from the mercapturic acid pathway, providing a comprehensive measure of total isocyanate exposure. nih.gov

Other derivatization strategies are employed to enhance performance in LC-MS analysis. For instance, reacting isothiocyanates with reagents like phenyl isothiocyanate (PITC) or N-acetyl-L-cysteine can improve ionization efficiency and chromatographic separation, leading to lower detection limits. nih.govresearchgate.net Such strategies are crucial when analyzing low concentrations of this compound in complex biological samples. hkbu.edu.hk

Table 4: Comparison of Derivatization Strategies for Isothiocyanates

Derivatizing Agent Purpose Resulting Product Analytical Method Source
1,2-Benzenedithiol Quantitation of total ITCs and their dithiocarbamate metabolites. Cyclic condensation product HPLC with UV or fluorescence detection nih.gov
Ammonia (B1221849) Forms a UV-absorbing chromophore for easier detection. Thiourea (B124793) derivative Liquid Chromatography nih.gov
Phenyl isothiocyanate (PITC) Enhances ionization and chromatographic separation. Phenylthiocarbamoyl (PTC) derivative HPLC-MS/MS nih.gov

| N-(tert-butoxycarbonyl)-L-cysteine methyl ester | Enables simultaneous determination of the parent ITC and its metabolites. | Thio-adduct | UHPLC-MS/MS | hkbu.edu.hk |

This interactive table summarizes various derivatization agents and their specific applications in the analysis of isothiocyanates.

Research Applications and Translational Potential of 2 Fluorobenzyl Isothiocyanate

Role in Pharmaceutical Development

2-Fluorobenzyl isothiocyanate is a versatile chemical compound with significant applications in the field of pharmaceutical development. Its unique chemical structure, featuring a reactive isothiocyanate group and a fluorine-substituted benzyl (B1604629) ring, makes it a valuable building block and intermediate in the synthesis of various pharmaceutical agents.

Key Intermediate in Pharmaceutical Synthesis

As a crucial chemical intermediate, this compound serves as a starting material or a key component in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). pharmanoble.com The isothiocyanate group (-N=C=S) is highly reactive and can readily undergo addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile introduction of the 2-fluorobenzyl moiety into a larger molecular scaffold, a common strategy in the development of new drug candidates.

The presence of the fluorine atom on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are desirable characteristics in drug design. For instance, it is a listed intermediate for the synthesis of Riociguat, a medication used to treat pulmonary hypertension. medkem.com

Development of Anticancer Agents

Isothiocyanates, as a class of compounds, have garnered considerable attention for their potential anticancer properties. mdpi.comfrontiersin.orgnih.gov Naturally occurring isothiocyanates found in cruciferous vegetables, such as sulforaphane (B1684495) and benzyl isothiocyanate, have demonstrated chemopreventive and therapeutic effects in numerous studies. rsc.org These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate various signaling pathways involved in tumorigenesis. frontiersin.orgnih.govrsc.org

Researchers have explored the synthesis of novel isothiocyanate derivatives, including this compound, to develop more potent and selective anticancer agents. nih.gov The rationale behind this approach is to combine the known anticancer activity of the isothiocyanate functional group with the beneficial properties conferred by the fluoro-substituted aromatic ring. Studies have shown that synthetic isothiocyanates can exhibit significant in vitro and in vivo antitumor activity against various cancer cell lines. mdpi.comresearchgate.net

Table 1: Examples of Isothiocyanates and Their Investigated Anticancer Mechanisms

Isothiocyanate DerivativeInvestigated Cancer Type(s)Key Mechanism(s) of Action
Benzyl isothiocyanate (BITC)Pancreatic CancerInduction of apoptosis, generation of reactive oxygen species (ROS).
Sulforaphane (SFN)Various CancersInduction of phase II detoxifying enzymes, cell cycle arrest, apoptosis. mdpi.comfrontiersin.org
Phenethyl isothiocyanate (PEITC)Prostate CancerInhibition of cell cycle, reduction of inflammation, disruption of cancer-related signaling. mdpi.com

Precursors for Novel Fluoroquinolone Derivatives

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. nih.gov In recent years, there has been growing interest in exploring the potential of fluoroquinolone derivatives as anticancer agents. mdpi.com Modifications to the core fluoroquinolone structure have led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

This compound can serve as a precursor in the synthesis of novel fluoroquinolone derivatives. The isothiocyanate group can be chemically transformed into other functional groups that can then be incorporated into the fluoroquinolone scaffold. For example, isothiocyanates can be converted to thioureas, which can then be used to construct heterocyclic rings that are fused to the quinolone core. This synthetic flexibility allows for the creation of a diverse library of fluoroquinolone analogues for anticancer screening. researchgate.netresearchgate.net

Drug Discovery Lead Optimization

Lead optimization is a critical stage in the drug discovery process where a promising "lead" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.combiobide.com this compound can be utilized in lead optimization strategies in several ways.

If a lead compound contains a primary or secondary amine, it can be reacted with this compound to introduce the 2-fluorobenzyl group. This modification can be used to probe the structure-activity relationship (SAR) of the lead compound, helping researchers understand how different substituents at that position affect its biological activity. nih.govresearchgate.net The introduction of the fluorine atom can also be a strategic move to block metabolic sites and improve the drug's half-life.

Table 2: Key Considerations in Lead Optimization

ParameterDesired OutcomeRole of this compound
PotencyIncreasedModification of lead structure to enhance target binding.
SelectivityIncreasedAltering structure to minimize off-target effects.
Metabolic StabilityIncreasedIntroduction of fluorine can block metabolic pathways.
SolubilityOptimizedStructural changes can influence aqueous solubility.
PermeabilityOptimizedModifications can affect the ability to cross cell membranes.

Applications in Agricultural Chemistry Research

The isothiocyanate functional group is also found in compounds with applications in agriculture.

Development of Herbicides

Certain isothiocyanates have been investigated for their herbicidal properties. scispace.com The mechanism of action often involves the inhibition of essential plant enzymes or the disruption of cellular processes. The high reactivity of the isothiocyanate group allows it to interact with various biological targets within the plant.

Research in this area includes the synthesis and screening of novel isothiocyanate derivatives, such as this compound, to identify compounds with potent and selective herbicidal activity. The goal is to develop new herbicides that are effective against a broad range of weeds while being safe for crops and the environment. The structural modifications, including the introduction of a fluorine atom, can influence the compound's uptake, translocation, and activity within the plant. researchgate.net

Research on Pesticidal Agents

Limited specific research has been published on the direct application of this compound as a pesticidal agent. However, the broader class of isothiocyanates, particularly benzyl isothiocyanate (BITC), has been the subject of numerous studies for its potential use in agriculture as a natural alternative to synthetic pesticides. These compounds are known for their biofumigant properties and have demonstrated efficacy against a range of pests, including fungi, nematodes, and insects.

Research into the pesticidal effects of related isothiocyanates has shown that the isothiocyanate functional group (-N=C=S) is highly reactive and contributes to their biological activity. Studies on benzyl isothiocyanate have elucidated its mechanisms of action, which often involve the disruption of cellular processes in target organisms.

Fungicidal Properties of Benzyl Isothiocyanate

Benzyl isothiocyanate has demonstrated significant fungicidal activity against various plant and human pathogenic fungi. Research has shown that BITC can inhibit fungal growth and mycotoxin production. For instance, studies on Aspergillus fumigatus have revealed that BITC can damage cell membranes and mitochondria, leading to fungal cell death. nih.gov In another example, research on Alternaria alternata, a common plant pathogen, has shown that BITC fumigation can inhibit spore germination and mycelial growth by disrupting membrane integrity. researchgate.nettdblabs.se The fungicidal efficacy of BITC against several pathogenic fungi is summarized in the table below.

FungusObserved Effect of Benzyl IsothiocyanateReference
Aspergillus fumigatusDamages cell membranes and mitochondria, reduces fungal load. nih.gov
Alternaria alternataInhibits spore germination and mycelial growth, disrupts membrane integrity, and reduces mycotoxin production. researchgate.nettdblabs.se
Candida albicansInhibits growth, affects cell size and morphogenesis, and induces oxidative stress. nih.gov
Sclerotinia sclerotiorumAntifungal activity reported. researchgate.net
Gibberella moniliformisAntifungal activity reported. researchgate.net

Nematicidal Properties of Isothiocyanates

Various isothiocyanates have been investigated for their nematicidal properties, showing potential as bio-nematicides. Studies have demonstrated that isothiocyanates can effectively control root-knot nematodes such as Meloidogyne incognita and Meloidogyne javanica. chemicalbook.com The nematicidal activity is attributed to the ability of the isothiocyanate group to react with biological nucleophiles within the nematodes, leading to paralysis and death. The structure of the isothiocyanate, including the nature of the side chain, has been shown to influence its nematicidal efficacy. chemicalbook.com For example, a study comparing different isothiocyanates found that those with an aromatic ring, like benzyl isothiocyanate, showed notable nematicidal activity. chemicalbook.com

The potential for this compound to exhibit similar or enhanced pesticidal properties due to the presence of the fluorine atom warrants further investigation. Fluorination is a common strategy in the development of agrochemicals to enhance efficacy and stability.

Biochemical and Chemical Biology Research Tools

While specific studies detailing the use of this compound as a biochemical and chemical biology research tool are not widely available, the isothiocyanate functional group is a well-established reactive moiety used for such purposes. Isothiocyanates are known to react with nucleophilic groups in biomolecules, such as the primary amines found in proteins. This reactivity has been exploited in various research applications.

Enzyme Inhibition Studies (e.g., COX enzymes, other specific enzymes)

There is a lack of specific research on the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. However, isothiocyanates, in general, have been studied for their anti-inflammatory properties, which can be mediated through the inhibition of enzymes involved in the inflammatory pathway. mdpi.com Some studies have suggested that isothiocyanates can suppress the expression of COX-2. researchgate.net The COX enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation. nih.govmdpi.com The inhibition of these enzymes is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research on other isothiocyanates has demonstrated their potential as enzyme inhibitors. For example, benzyl isothiocyanate has been shown to inhibit leukocytic NADPH oxidase, an enzyme responsible for generating superoxide (B77818) radicals during inflammation. nih.gov Furthermore, studies have indicated that benzyl isothiocyanate can inhibit enzymes involved in carcinogenesis, such as glutathione (B108866) S-transferase. nih.gov The potential for this compound to act as a specific enzyme inhibitor, potentially with altered potency or selectivity due to its fluorine substitution, remains an area for future research.

Protein Labeling and Mechanistic Probes

Specific studies on the use of this compound for protein labeling or as a mechanistic probe are not readily found in the literature. However, the isothiocyanate group is a classic functional group for protein labeling. Fluorescein isothiocyanate (FITC) is a widely used reagent for attaching a fluorescent label to proteins. nih.govresearchgate.nettdblabs.senih.gov The isothiocyanate group of FITC reacts with primary amine groups on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. tdblabs.se This covalent labeling allows for the visualization and tracking of proteins in various biological assays, including fluorescence microscopy and flow cytometry.

The reactivity of the isothiocyanate group makes it a useful tool for probing protein structure and function. By labeling specific residues, researchers can study protein-protein interactions, conformational changes, and enzyme kinetics. researchgate.net Given the established chemistry of isothiocyanates in protein labeling, it is plausible that this compound could be developed as a novel labeling reagent or mechanistic probe, potentially with unique properties conferred by the fluorinated benzyl group.

Probing Biochemical Pathways

There is no direct evidence from the searched literature of this compound being used to probe biochemical pathways. However, other isothiocyanates, notably benzyl isothiocyanate, have been utilized as tools to investigate various cellular signaling pathways, particularly in the context of cancer chemoprevention.

Benzyl isothiocyanate has been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, studies have demonstrated that BITC can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. mdpi.com It has also been found to inhibit the activation of signaling pathways that promote cancer cell survival and proliferation, such as the STAT3 and MAPK pathways. biointerfaceresearch.comresearchgate.net By observing the cellular responses to BITC treatment, researchers can gain insights into the complex networks that regulate cell fate. The introduction of a fluorine atom in this compound could potentially alter its interaction with cellular targets and its metabolic fate, making it a potentially interesting probe for studying biochemical pathways.

Exploration in Materials Science and Polymer Chemistry

Currently, there is a lack of specific research on the applications of this compound in materials science and polymer chemistry. The isothiocyanate functional group is known for its reactivity towards nucleophiles, which could potentially be exploited in the synthesis of novel polymers and materials.

While research on isothiocyanates in polymer chemistry is not as extensive as that on isocyanates, the reactivity of the -N=C=S group offers possibilities for polymer modification and synthesis. For example, isothiocyanates can react with amines to form thioureas, a linkage that could be incorporated into polymer backbones or used for cross-linking. A study on the synthesis of sustainable plasticizers utilized hexyl mono-isocyanate to modify polyhydroxyalkanoates, demonstrating the utility of the related isocyanate group in polymer modification. chemrxiv.org

Isothiocyanates have also been investigated as inhibitors of tubulin polymerization, a process relevant to both cancer biology and the development of materials that interact with the cytoskeleton. nih.govnih.gov The potential for this compound to be used as a monomer or modifying agent in polymer synthesis, or in the development of functional materials, remains an unexplored area of research.

Environmental Monitoring and Analytical Chemistry Research

Specific methods for the environmental monitoring and analysis of this compound have not been extensively reported. However, general analytical techniques for the detection and quantification of isothiocyanates are well-established and could likely be adapted for this compound.

The analysis of isothiocyanates often involves chromatographic methods due to their volatility and reactivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the separation and quantification of these compounds. researchgate.netmdpi.commdpi.comnih.govnih.gov For detection, mass spectrometry (MS) coupled with GC (GC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of isothiocyanates in complex environmental or biological samples. mdpi.comnih.gov HPLC methods often utilize ultraviolet (UV) or fluorescence detectors. researchgate.netnih.gov

Given the volatile nature of many isothiocyanates, their presence in the environment, particularly in soil and air following the use of biofumigants, is a subject of environmental monitoring. nih.gov The development of robust analytical methods is crucial for assessing the environmental fate and potential exposure to these compounds. While specific protocols for this compound are not available, the existing methodologies for other isothiocyanates provide a strong foundation for the development of such analytical tools.

Future Research Directions and Unanswered Questions

Elucidation of Comprehensive Mechanistic Toxicity Profiles

A thorough understanding of the safety and toxicity of 2-Fluorobenzyl isothiocyanate is paramount for its development as a therapeutic agent. While isothiocyanates, in general, are known to be toxic to a range of organisms, detailed mechanistic toxicity profiles for the 2-fluoro analog are lacking. nih.gov Future investigations should focus on:

In-depth Cytotoxicity Studies: Comprehensive in vitro studies across a panel of cancerous and non-cancerous cell lines are needed to determine the selective toxicity of this compound. These studies should aim to establish the concentration-dependent effects on cell viability and identify any potential for off-target toxicities.

Genotoxicity and Mutagenicity Assays: Standardized assays, such as the Ames test and chromosomal aberration tests, are necessary to evaluate the mutagenic and genotoxic potential of the compound. researchgate.net While some isothiocyanates have shown evidence of genotoxicity in certain in vitro systems, the influence of the 2-fluoro substitution on these properties is unknown. researchgate.net

Metabolic Fate and Metabolite Toxicity: Research is required to understand the metabolic pathways of this compound in vivo. Identifying the major metabolites and assessing their individual toxicity is crucial, as the toxicity of isothiocyanates can be influenced by their metabolic conversion. nih.gov For instance, studies on benzyl (B1604629) isothiocyanate (BITC) have shown that its cytotoxicity can be derived from free forms cleaved from conjugated metabolites in urine. nih.gov

Investigation of Synergistic and Additive Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. mdpi.com Exploring the synergistic and additive effects of this compound with existing therapeutic agents is a promising avenue for future research. Isothiocyanates have demonstrated the ability to enhance the efficacy of conventional anticancer drugs. frontiersin.orgresearchgate.net Key areas of investigation should include:

Combination with Chemotherapeutic Drugs: Studies should be designed to evaluate the potential of this compound to synergize with standard chemotherapeutic agents against various cancer types. nih.gov For example, the combination of sulforaphane (B1684495), another isothiocyanate, with cisplatin (B142131) and doxorubicin (B1662922) has shown enhanced efficacy. nih.gov Similar investigations with this compound could reveal its potential to lower the required doses of cytotoxic drugs, thereby mitigating their toxic side effects. nih.gov

Interaction with Targeted Therapies: The era of personalized medicine necessitates an understanding of how novel compounds interact with targeted therapies. Research into the combination of this compound with inhibitors of specific signaling pathways, such as kinase inhibitors, could uncover novel therapeutic strategies. findaphd.com

Nanoformulations for Co-delivery: Encapsulating this compound with other therapeutic agents in nanoformulations could enhance their synergistic effects. nih.govnih.gov Studies exploring the development and efficacy of such co-delivery systems are warranted. nih.gov

Strategies to Overcome Chemoresistance in Advanced Disease Models

Chemoresistance is a major hurdle in the successful treatment of advanced cancers. nih.gov Isothiocyanates have shown promise in overcoming chemoresistance by modulating various cellular pathways. frontiersin.orgnih.gov Future research on this compound should focus on:

Modulation of Drug Efflux Pumps: Investigating the ability of this compound to inhibit multidrug resistance (MDR) proteins, such as P-glycoprotein, could reveal a mechanism to re-sensitize resistant cancer cells to chemotherapy. dtic.mil

Targeting Cancer Stem Cells: Cancer stem cells are often implicated in chemoresistance and tumor recurrence. Studies are needed to determine if this compound can selectively target and eliminate these resilient cell populations.

In Vivo Models of Acquired Resistance: The development and use of preclinical animal models with acquired resistance to standard therapies will be crucial to validate the chemo-sensitizing effects of this compound in a more clinically relevant setting.

Development of Novel Analogs with Enhanced Efficacy and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. eurekaselect.com The synthesis and evaluation of novel analogs of this compound could lead to compounds with improved efficacy and a better safety profile. nih.govrsc.org Key strategies include:

Systematic SAR Studies: A systematic exploration of the effects of modifying the chemical structure of this compound is needed. This includes altering the position of the fluorine atom on the benzyl ring, introducing other substituents, and modifying the isothiocyanate group to understand their impact on biological activity. eurekaselect.com

Design of Hybrid Molecules: Conjugating this compound with other pharmacologically active moieties could result in hybrid molecules with dual mechanisms of action and enhanced therapeutic potential. elsevierpure.com

Fluorinated Analogs: Given the known effects of fluorination on the physicochemical properties of molecules, such as metabolic stability and membrane permeability, the development and evaluation of other fluorinated isothiocyanate analogs is a promising area of research. mdpi.comnus.edu.sgnus.edu.sg

Exploration of New Therapeutic Areas

While much of the research on isothiocyanates has focused on cancer, their diverse biological activities suggest potential applications in other therapeutic areas. nih.gov Future studies should explore the utility of this compound in:

Neurodegenerative Diseases: Some isothiocyanates have demonstrated neuroprotective properties in preclinical models. nih.govmdpi.com Investigating the potential of this compound to mitigate neuroinflammation and oxidative stress could open up new avenues for the treatment of diseases like Alzheimer's and Parkinson's. nih.govmdpi.com

Inflammatory Disorders: The anti-inflammatory effects of isothiocyanates are well-documented. nih.gov Research into the efficacy of this compound in models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, is warranted.

Infectious Diseases: The antimicrobial properties of isothiocyanates against a range of pathogens have been reported. rsc.org Studies to determine the antibacterial and antifungal spectrum of this compound could lead to the development of new anti-infective agents.

Advanced Computational Modeling for Predictive Research and Drug Design

In silico approaches can significantly accelerate the drug discovery and development process. joasciences.com Advanced computational modeling can be applied to this compound for:

Molecular Docking Studies: Computational docking can predict the binding affinity and interaction of this compound with various biological targets, helping to elucidate its mechanism of action and identify potential off-target effects. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Predictive modeling can help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, guiding dose selection and optimization for in vivo studies. nih.gov

Virtual Screening for Novel Analogs: Computational methods can be used to screen virtual libraries of compounds to identify novel analogs of this compound with improved predicted activity and safety profiles.

Green and Sustainable Synthetic Methodologies for Industrial Relevance

For this compound to be a viable therapeutic agent, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research in this area should focus on:

Catalytic and Solvent-Free Reactions: The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key goal of green chemistry. rsc.orgnih.gov Exploring solvent-free or aqueous reaction conditions can also significantly reduce the environmental impact of the synthesis. mdpi.com

Flow Chemistry Approaches: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, efficiency, and scalability. The development of a flow-based synthesis for this compound would be a significant step towards its industrial production.

Use of Renewable Starting Materials: Investigating synthetic routes that utilize renewable feedstocks would further enhance the sustainability of this compound production. bohrium.commdpi.com

Translational Research Opportunities and Clinical Feasibility Studies

The successful translation of this compound from a laboratory curiosity to a clinically viable agent would depend on a structured progression through several key research stages.

Hypothetical Preclinical Evaluation:

Target Validation in Relevant Cancer Models: Initial studies would need to confirm its efficacy in various cancer cell lines and animal models (e.g., xenografts, genetically engineered mouse models). This would involve determining its impact on tumor growth, proliferation, apoptosis, and metastasis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A critical step would be to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). PK/PD studies would establish the relationship between the dose administered and the biological effect observed, guiding potential future dosing schedules.

Combination Therapy Studies: Given that combination therapies are a cornerstone of modern oncology, preclinical studies would need to explore the synergistic or additive effects of this compound with existing standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. mdpi.commdpi.com The goal would be to enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity. mdpi.com

Biomarker Development: A significant hurdle in translating targeted agents is identifying which patient populations are most likely to respond. Research would be necessary to discover and validate predictive biomarkers. This could involve genomic, proteomic, or metabolomic profiling of tumors to find markers that correlate with sensitivity to this compound.

Assessing Clinical Feasibility:

Investigational New Drug (IND)-Enabling Studies: Before human trials can begin, rigorous toxicology and safety pharmacology studies must be conducted in animals to identify any potential adverse effects and to establish a safe starting dose for Phase I clinical trials.

Phase I Clinical Trials: The first in-human trials would be designed to assess the safety, tolerability, and pharmacokinetic profile of this compound in a small group of patients, typically those with advanced cancers who have exhausted other treatment options.

Phase II Clinical Trials: Should the compound prove safe in Phase I, subsequent trials would evaluate its efficacy in specific cancer types, further refine dosing, and continue to monitor for side effects.

Unanswered Questions for Future Research:

What are the specific molecular targets of this compound, and how do they differ from other isothiocyanates like BITC or PEITC?

Does the fluorine substitution alter the compound's bioavailability, potency, or toxicity profile compared to its non-fluorinated counterpart?

What is the potential for developing resistance to this compound, and what are the underlying mechanisms?

In which cancer types, if any, does this compound show the most promise?

Without primary research data, the table of compounds mentioned in this hypothetical future outlook is limited.

Table of Compounds

Compound Name
This compound
Benzyl isothiocyanate (BITC)
Phenethyl isothiocyanate (PEITC)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluorobenzyl isothiocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-fluorobenzyl chloride with thiocyanate ions (e.g., KSCN) under reflux in polar aprotic solvents like acetone or DMF. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzyl chloride:KSCN) are critical for optimizing yields . Purity is ensured via vacuum distillation or chromatography. Evidence from analogous isothiocyanate syntheses highlights the need for inert atmospheres to prevent oxidation .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • 19F NMR : Distinct fluorine signals (δ ~ -115 ppm in CDCl₃) confirm substitution patterns .
  • IR Spectroscopy : N=C=S stretching (~2050 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) validate functional groups.
  • HPLC/GC-MS : Retention times and fragmentation patterns (e.g., m/z 167 [M⁺]) are compared to standards for identity verification .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is moisture-sensitive; storage under anhydrous conditions (e.g., molecular sieves) at -20°C is recommended. Stability in solvents like acetonitrile or DMSO should be confirmed via periodic NMR/HPLC over 48 hours . Decomposition products (e.g., thioureas via hydrolysis) require monitoring .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in nucleophilic addition or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the isothiocyanate group, accelerating reactions with amines (e.g., forming thioureas) or thiols. Kinetic studies via stopped-flow UV-Vis (λ = 250–300 nm) can quantify reaction rates compared to non-fluorinated analogs . Computational DFT calculations (e.g., Mulliken charges) further rationalize substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (1–100 μM) to identify non-linear effects.
  • Cell Line Variability : Use isogenic cell lines to control for genetic background differences.
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS to distinguish biological activity from artifact .

Q. How can computational modeling predict the binding affinity of this compound with biological targets like Keap1-Nrf2?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions. Parameterize the fluorine atom using force fields (e.g., CHARMM). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs minimize side reactions (e.g., polymerization) during large-scale synthesis of this compound?

  • Methodological Answer : Use low temperatures (0–5°C) during thiocyanate addition to suppress exothermic side reactions. Incorporate radical inhibitors (e.g., BHT) and monitor reaction progress via in-situ FTIR. Scale-up trials should prioritize batch over continuous processes for better control .

Data Analysis and Optimization

Q. How do researchers analyze Gibbs free energy changes in rearrangement reactions involving this compound?

  • Methodological Answer : Time-resolved GC or HPLC quantifies intermediate concentrations. Apply the Eyring equation (ΔG=RTln(k/h)\Delta G^\ddagger = -RT \ln(k/h)) using rate constants (kk) derived from Arrhenius plots. Computational transition-state modeling (Gaussian 16) supplements experimental data .

Q. What statistical methods are appropriate for interpreting variability in cytotoxicity assays of this compound?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize data to controls and apply nonlinear regression (GraphPad Prism) for IC₅₀ calculations. Outlier detection (Grubbs’ test) ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.